molecular formula C8H13NO2 B13805160 3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde

3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde

Cat. No.: B13805160
M. Wt: 155.19 g/mol
InChI Key: AVOSFSSZSJIGME-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) is a compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of chiral starting materials are likely to be employed to ensure the production of enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) is unique due to its specific structure, which provides additional rigidity and specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring precise molecular interactions .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde

InChI

InChI=1S/C8H13NO2/c10-5-9-6-1-2-7(9)4-8(11)3-6/h5-8,11H,1-4H2

InChI Key

AVOSFSSZSJIGME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C=O)O

Origin of Product

United States

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